molecular formula C16H15N3O4S2 B2834769 methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1251622-01-1

methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No. B2834769
M. Wt: 377.43
InChI Key: FFLMMMLDXDPXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This structure is found in various important biomolecules such as NAD+ and is known for its wide range of biological activities .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Catalytic Systems and Synthesis

Research has demonstrated the use of sulfonic acid-functionalized imidazolium salts in the efficient synthesis of benzimidazole derivatives, leveraging catalytic systems for condensation reactions. Such methodologies are highlighted for their high yields and short reaction times, offering green and efficient routes for the synthesis of compounds including derivatives of the benzimidazole class, which is structurally related to the compound (Khazaei et al., 2011).

Antitumor and Antibacterial Agents

A novel series of compounds, incorporating thiophene and benzene-sulfonamide moieties, have been synthesized and evaluated for their antitumor and antibacterial activities. Some derivatives demonstrated higher activity against liver, colon, and lung cancer cell lines compared to standard drugs, as well as significant antibacterial efficacy. This underscores the potential of structurally related compounds in developing new therapeutic agents (Hafez et al., 2017).

Material Science Applications

In material science, derivatives of thiophene have been synthesized for use in libraries of medicinally interesting compounds. These efforts include the development of drug-like, methyl sulfone-substituted benzo[b]thiophenes, prepared via palladium-catalyzed substitution. Such libraries are essential for discovering new compounds with potential applications in various fields, including coatings and antimicrobial agents (Cho et al., 2010).

Green Chemistry

The use of green chemistry principles is evident in the synthesis of polyhydroquinoline derivatives, showcasing an environmentally friendly approach. This includes the use of Brønsted acidic ionic liquids as catalysts, promoting clean and efficient synthesis processes that could be applied to the synthesis and modification of compounds like methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (Khaligh, 2014).

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities and therapeutic applications. Given the wide range of activities exhibited by benzimidazole derivatives, this compound could potentially be used in the development of new drugs .

properties

IUPAC Name

methyl 3-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-23-16(20)14-13(6-7-24-14)25(21,22)19-8-10(9-19)15-17-11-4-2-3-5-12(11)18-15/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLMMMLDXDPXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.